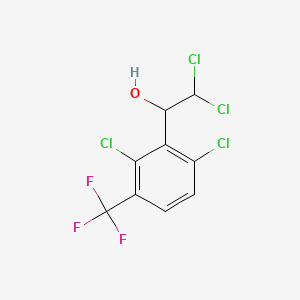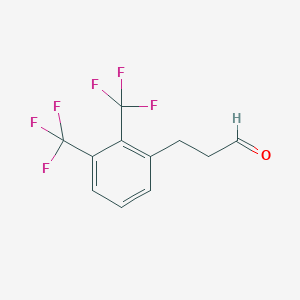
(2,3-Bis(trifluoromethyl)phenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Bis(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C11H8F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanal group.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (2,3-Bis(trifluoromethyl)phenyl)propanal involves a Mizoroki–Heck cross-coupling reaction. This reaction is carried out between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). The crude mixture of products is then subjected to hydrogenation in a cascade process. The final product is obtained after hydrolysis with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield. The palladium species used in the reaction can be efficiently recovered as Pd/Al2O3, making the process more sustainable .
化学反応の分析
Types of Reactions
(2,3-Bis(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,3-Bis(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of (2,3-Bis(trifluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2,3-Bis(trifluoromethyl)phenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2,3-Bis(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .
類似化合物との比較
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)propanal
- (4-(Trifluoromethyl)phenyl)propanal
- (2,4-Bis(trifluoromethyl)phenyl)propanal
Uniqueness
(2,3-Bis(trifluoromethyl)phenyl)propanal is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring.
特性
分子式 |
C11H8F6O |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
3-[2,3-bis(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)8-5-1-3-7(4-2-6-18)9(8)11(15,16)17/h1,3,5-6H,2,4H2 |
InChIキー |
LNVVEEWGXPIIMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


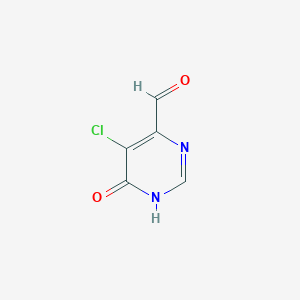
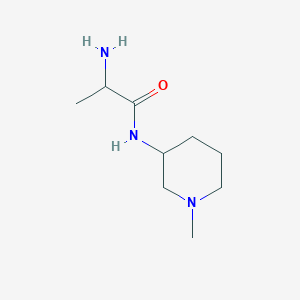
![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
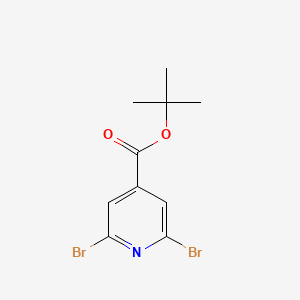
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
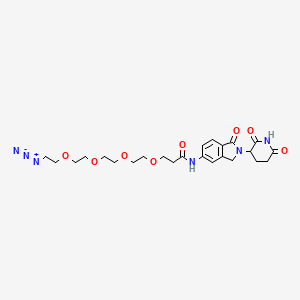
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
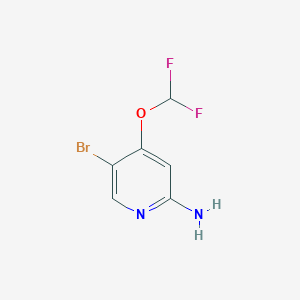
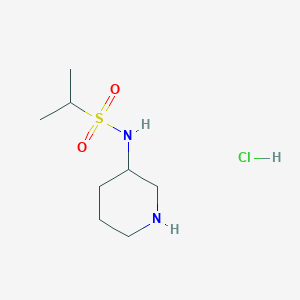
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
